Chemical structure and physicochemical properties of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate
Chemical structure and physicochemical properties of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate
An In-Depth Technical Guide to Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Among the privileged structures in drug discovery, the piperidine ring is one of the most frequently utilized saturated N-heterocycles.[1] The convergence of these two motifs in Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate creates a high-value, versatile building block for the synthesis of complex therapeutics. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, strategic importance, synthesis, and handling, tailored for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a specifically substituted piperidine derivative featuring a benzyl carbamate (Cbz) protecting group on the nitrogen, and both a fluorine atom and a cyano group on the carbon backbone. The precise stereochemistry of the fluorine and cyano substituents is critical for its application in asymmetric synthesis and will dictate the final conformation and biological activity of its derivatives.
Chemical Structure:
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate | N/A |
| CAS Number | 1781297-42-4 | [2] |
| Molecular Formula | C₁₄H₁₅FN₂O₂ | Inferred |
| Molecular Weight | 262.28 g/mol | Inferred |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | Likely a solid or viscous oil at room temperature. | Based on related structures like Benzyl 4-Oxo-1-piperidinecarboxylate, which is a solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Poorly soluble in water. | The benzyl group and hydrocarbon backbone confer lipophilicity.[3] |
| pKa | The piperidine nitrogen is non-basic due to the electron-withdrawing carbamate group. | The Cbz group delocalizes the nitrogen lone pair, preventing protonation under normal conditions. |
| LogP | Moderately lipophilic. | The combination of the benzyl group and the piperidine ring is offset by the polar cyano and carbamate groups. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids, bases, and reductive conditions (hydrogenolysis). | The Cbz group is designed for stability and selective removal.[3] |
The Strategic Importance in Medicinal Chemistry
The value of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate lies in the synergistic contribution of its constituent parts. Each functional group serves a deliberate purpose, making it a highly engineered building block for targeted drug design.
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The Piperidine Core : This scaffold is ubiquitous in FDA-approved drugs, providing a three-dimensional framework that can effectively position substituents to interact with biological targets.[1]
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The Fluorine Atom : The introduction of fluorine adjacent to the basic nitrogen (after deprotection) is a well-established strategy to modulate pKa.[1] This is critical for optimizing a drug's pharmacokinetic profile, as it can reduce undesirable interactions with targets like the hERG potassium ion channel, which is linked to cardiovascular toxicity, and mitigate issues with P-glycoprotein (P-gp) efflux.[1]
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The Cyano (Nitrile) Group : This group is a versatile synthetic handle. It is relatively stable but can be readily transformed into other critical functional groups:
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Reduction to a primary amine, providing a key vector for further elaboration.
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Hydrolysis to a carboxylic acid, creating a potential binding group or a point for amide coupling.
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Participation in cycloaddition reactions to form heterocycles.
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-
The Benzyl Carboxylate (Cbz) Group : As a protecting group, the Cbz moiety renders the piperidine nitrogen unreactive to many synthetic conditions. Its key advantage is its orthogonal removal via catalytic hydrogenolysis, a mild and efficient deprotection strategy that typically does not affect other functional groups like the nitrile or fluorine.
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate leverages commercially available, advanced intermediates. The most logical precursor is Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.[4] The conversion of the ketone to the target nitrile can be achieved via a two-step sequence involving the formation of a cyanohydrin followed by reductive deoxygenation.
Experimental Protocol: Synthesis from Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
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Step 1: Cyanohydrin Formation.
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To a solution of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is often used directly in the next step.
-
-
Step 2: Reductive Deoxygenation.
-
Dissolve the crude intermediate from Step 1 in anhydrous pyridine at 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir for 1-2 hours.
-
Remove the pyridine under high vacuum. Dissolve the residue in a mixture of ethanol and tetrahydrofuran (THF).
-
Add sodium acetate (NaOAc, 3.0 eq) and Palladium on carbon (10% Pd/C, 10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate.
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Expected Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets for the piperidine protons between δ 1.5-4.5 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 5.1-5.2 ppm, and the phenyl protons as a multiplet around δ 7.3-7.4 ppm. The protons on the carbons bearing the fluorine and cyano groups will show complex splitting patterns due to H-H and H-F coupling.
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¹³C NMR (CDCl₃, 101 MHz): Expect signals for the piperidine carbons between δ 25-60 ppm. The carbon bearing the fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 180-200 Hz). The nitrile carbon (CN) will be around δ 118-122 ppm. The carbonyl (C=O) of the carbamate will be near δ 155 ppm. Benzylic and aromatic carbons will appear in their respective typical regions (δ ~67 ppm and δ 127-136 ppm).
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¹⁹F NMR (CDCl₃, 376 MHz): A single resonance, likely a complex multiplet, is expected, with its chemical shift dependent on the stereochemistry.
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Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ and a sodium adduct [M+Na]⁺.
Safety, Handling, and Storage
As a research chemical, Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate should be handled by trained personnel in a well-ventilated laboratory fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5][6]
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Hazards: While specific toxicity data is unavailable, related nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7] Fluorinated organic compounds and benzyl halides (as potential precursors or decomposition products) also require careful handling.[8] Avoid dust formation and inhalation.[5][6]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.[9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion and Future Outlook
Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is not merely a chemical compound; it is a product of rational design, embodying key principles of modern medicinal chemistry. Its carefully arranged functional groups provide a unique combination of a privileged scaffold, a means to fine-tune pharmacokinetics through pKa modulation, a versatile handle for synthetic elaboration, and a robust protecting group strategy. For drug discovery teams, this intermediate offers an accelerated path toward novel chemical entities with improved drug-like properties, particularly in the development of CNS agents, metabolic disease therapies, and oncology candidates. As the demand for more sophisticated and precisely tailored therapeutics grows, the utility of such advanced, multi-functional building blocks will undoubtedly continue to expand.
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